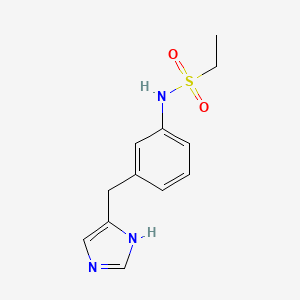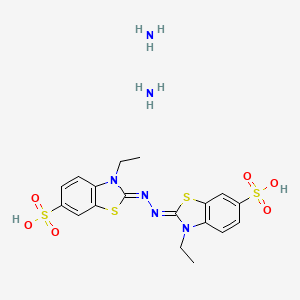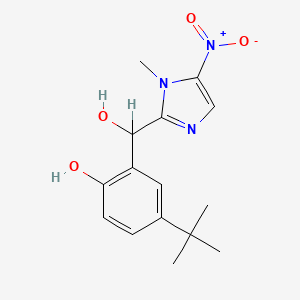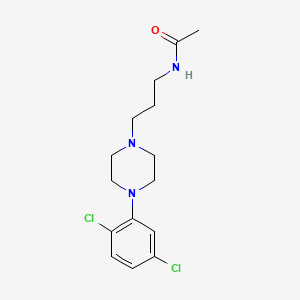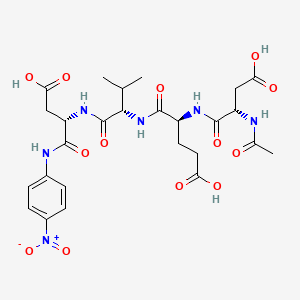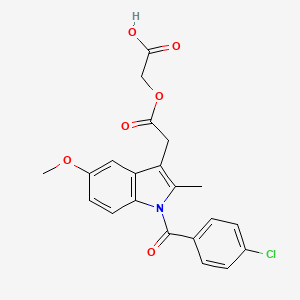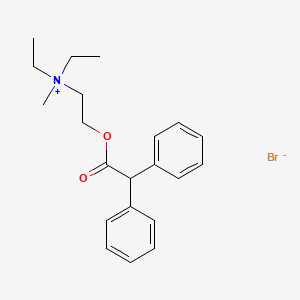
Adiphenine methyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adiphenine methyl bromide is a biochemical.
Aplicaciones Científicas De Investigación
Overview of Methyl Bromide Research
Methyl bromide is extensively used as a fumigant for pre-plant and post-harvest pest control. However, due to its potential impact on the ozone layer and human health, significant research has been conducted to find alternatives and assess its various applications. Below are summaries of several studies related to methyl bromide, focusing on different aspects of its use and research into alternatives.
Alternatives to Methyl Bromide
Agricultural Applications : Research led by Schneider et al. (2003) provides an overview of the United States Department of Agriculture's initiatives to develop alternatives to methyl bromide in agricultural settings, particularly for crops like strawberries, peppers, and tomatoes (Schneider et al., 2003).
Stored-Product and Quarantine Insects : Fields and White (2002) discuss alternatives for controlling insects in stored products and quarantine applications, considering physical control methods and fumigant replacements such as phosphine and sulfuryl fluoride (Fields & White, 2002).
Nematode Management : Zasada et al. (2010) explore alternative control measures for nematodes in the absence of methyl bromide, emphasizing the need for greater knowledge of nematode biology to achieve effective control (Zasada et al., 2010).
Volatilization from Agricultural Fields : Majewski et al. (1995) investigated the volatilization rates of methyl bromide from tarped and nontarped fields, providing insights into the environmental impact of its agricultural use (Majewski et al., 1995).
Economic Aspects of Alternatives : Aegerter and Folwell (2000) analyzed the economic implications of alternative treatments to methyl bromide for postharvest and quarantine treatment of fresh fruits, a crucial aspect for agricultural economics (Aegerter & Folwell, 2000).
Environmental and Health Impact : Gemmill et al. (2013) investigated the effects of residential proximity to methyl bromide use on birth outcomes, highlighting potential health risks associated with its use near residential areas (Gemmill et al., 2013).
Environmental Degradation : Lubulwa et al. (1999) discussed incorporating the impacts of atmospheric environmental degradation in research evaluations, especially concerning the potential ban of methyl bromide due to its ozone-depleting properties (Lubulwa et al., 1999).
Propiedades
Número CAS |
6113-04-8 |
|---|---|
Nombre del producto |
Adiphenine methyl bromide |
Fórmula molecular |
C21H28BrNO2 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WMUOPJLADBOCIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Apariencia |
Solid powder |
Otros números CAS |
6113-04-8 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one](/img/structure/B1664300.png)
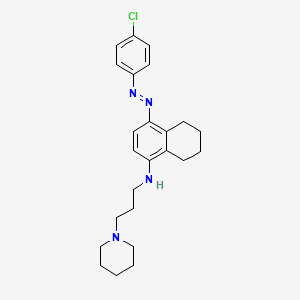
![4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride](/img/structure/B1664306.png)
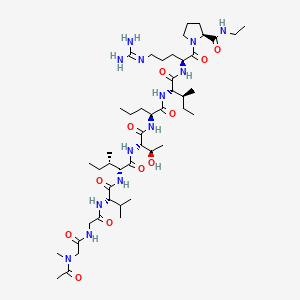
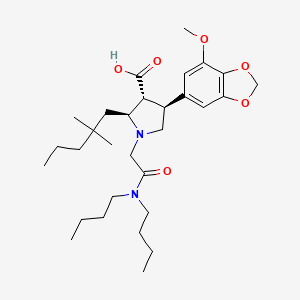
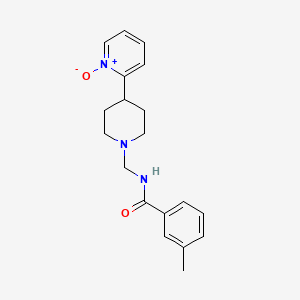
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)
